benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
CAS No.: 1251071-16-5
Cat. No.: VC2552228
Molecular Formula: C12H14ClNO4S
Molecular Weight: 303.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251071-16-5 |
|---|---|
| Molecular Formula | C12H14ClNO4S |
| Molecular Weight | 303.76 g/mol |
| IUPAC Name | benzyl (3S)-3-chlorosulfonylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
| Standard InChI Key | KGTKAEIBOSEJKH-NSHDSACASA-N |
| Isomeric SMILES | C1CN(C[C@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Chemical Information
The fundamental chemical properties of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1251071-16-5 |
| Molecular Formula | C₁₂H₁₄ClNO₄S |
| Molecular Weight | 303.76 g/mol |
| IUPAC Name | Benzyl (3S)-3-chlorosulfonylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
| Standard InChIKey | KGTKAEIBOSEJKH-NSHDSACASA-N |
| Isomeric SMILES | C1CN(C[C@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Table 1: Basic chemical properties of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Structural Characteristics
The compound contains several key structural features that define its chemical behavior:
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A pyrrolidine ring with a nitrogen atom at position 1
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A stereospecific chlorosulfonyl (ClSO₂-) group at the 3-position with S-configuration
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A benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom
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A five-membered pyrrolidine ring that provides conformational constraints
The presence of these functional groups creates a molecule with multiple reactive sites. The chlorosulfonyl group is particularly reactive, making this compound valuable for further chemical transformations.
Stereochemistry
The stereochemistry of the compound is defined by the (3S) configuration at the 3-position of the pyrrolidine ring. This specific stereochemistry is critical for applications requiring stereoselectivity, particularly in pharmaceutical synthesis. The S-configuration contrasts with its enantiomer, benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS: 1134112-00-7), which has the opposite configuration at the same position .
Synthesis and Preparation
The synthesis of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from appropriately substituted pyrrolidine derivatives. While specific synthetic routes vary, common approaches include:
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Starting with a suitably protected (S)-pyrrolidine-3-carboxylic acid derivative
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Converting the carboxylic acid to a sulfonyl chloride via chlorosulfonation
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Introduction of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen
The stereochemistry is typically established early in the synthesis, either through the use of chiral starting materials or through stereoselective transformations. Industrial preparation often employs continuous flow processes to enhance yield and purity by allowing precise control over reaction conditions, which is particularly important for maintaining the stereochemical integrity of the compound.
Applications and Uses
Role in Organic Synthesis
Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its applications include:
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Preparation of sulfonamides through nucleophilic substitution at the chlorosulfonyl group
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Formation of sulfonate esters
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Synthesis of sulfamides and related compounds
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Development of chiral auxiliaries and catalysts
The reactive chlorosulfonyl group allows for further functionalization under mild conditions, making this compound particularly valuable in multistep synthesis pathways.
Research Applications
In research settings, this compound has found utility in:
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Development of novel pharmaceutical agents
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Preparation of chiral compounds such as (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation
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Structure-activity relationship studies in medicinal chemistry
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Exploration of sulfur-containing heterocycles
The stereodefined nature of the compound makes it particularly useful in asymmetric synthesis and in the development of single-enantiomer drugs and bioactive compounds.
Reactivity
The reactivity of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate is primarily dominated by the highly electrophilic chlorosulfonyl group. This functional group readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Reaction with amines to form sulfonamides
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Reaction with alcohols to form sulfonate esters
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Hydrolysis to form sulfonic acids
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Reduction to form various sulfur-containing derivatives
Additionally, the benzyloxycarbonyl (Cbz) protecting group can be selectively removed under various conditions, such as catalytic hydrogenation, to reveal the pyrrolidine nitrogen for further functionalization.
Comparison with Related Compounds
Several structural analogs of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate exist, each with distinct properties and applications:
| Compound | CAS Number | Key Difference | Primary Application |
|---|---|---|---|
| Benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | 1134112-00-7 | R-configuration at the 3-position | Enantiomer-specific synthesis, different biological activities |
| Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | 1035173-74-0 | Racemic mixture (non-stereospecific) | General-purpose intermediate |
| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | 100858-32-0 | Hydroxyl group instead of chlorosulfonyl | Building block in medicinal chemistry |
| (R)-Benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate | 61350-62-7 | Chlorocarbonyl at position 2 | Peptide synthesis, different reactivity profile |
Table 2: Comparative analysis of structurally related compounds
The (3S) compound differs from its (3R) enantiomer primarily in stereochemistry, which can lead to different biological activities while maintaining similar chemical properties. The non-stereospecific version combines both enantiomers and is used in applications where stereochemistry is less critical .
Analytical Data
Spectroscopic Properties
While detailed spectroscopic data is limited in the available literature, the compound can be characterized using standard analytical techniques:
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NMR spectroscopy (¹H and ¹³C NMR) to confirm the structure and stereochemistry
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Mass spectrometry to verify the molecular weight and fragmentation pattern
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Infrared spectroscopy to identify functional groups, particularly the sulfonyl and carboxyl moieties
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Elemental analysis to confirm composition
Predicted Collision Cross Section
Table 3 presents the predicted collision cross section (CCS) values for various adducts of benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, which can be valuable for mass spectrometry-based identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 304.04048 | 165.4 |
| [M+Na]⁺ | 326.02242 | 175.7 |
| [M+NH₄]⁺ | 321.06702 | 172.1 |
| [M+K]⁺ | 341.99636 | 170.5 |
| [M-H]⁻ | 302.02592 | 166.0 |
| [M+Na-2H]⁻ | 324.00787 | 170.0 |
| [M]⁺ | 303.03265 | 167.5 |
| [M]⁻ | 303.03375 | 167.5 |
Table 3: Predicted collision cross section values for different adducts
These values can be particularly useful in ion mobility-mass spectrometry experiments for compound identification and structural characterization.
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